Comparative Antibacterial Potency: Thiomorpholine vs. Morpholine Core
In a head-to-head comparison of 1-chloro-2-isocyanatoethane derivatives, the thiomorpholine-containing compound exhibited significantly reduced antibacterial activity against Gram-positive bacteria compared to its direct morpholine analog [1]. This quantifiable difference underscores the critical role of the sulfur atom in modulating biological activity, which would be overlooked if a morpholine analog were substituted for a thiomorpholine-based building block like ethyl thiomorpholin-4-ylacetate in medicinal chemistry campaigns.
| Evidence Dimension | Antibacterial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 64 μg/mL (thiomorpholine derivative, CTC) |
| Comparator Or Baseline | 4 μg/mL (morpholine derivative, CMC) |
| Quantified Difference | 16-fold higher MIC (lower potency) for thiomorpholine core |
| Conditions | In vitro MIC assay against S. aureus ATCC 25923 |
Why This Matters
This data quantifies a 16-fold difference in antibacterial potency between the thiomorpholine and morpholine cores, directly informing medicinal chemists that scaffold choice profoundly impacts biological activity and that substitution cannot be made without experimental validation.
- [1] Olanrewaju, A. A., et al. (2017). Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. PLoS ONE, 12(1), e0170150. View Source
